(-)-Fenfluramine hydrochloride

Catalog No.
S527874
CAS No.
3616-78-2
M.F
C12H17ClF3N
M. Wt
267.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Fenfluramine hydrochloride

CAS Number

3616-78-2

Product Name

(-)-Fenfluramine hydrochloride

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

Molecular Formula

C12H17ClF3N

Molecular Weight

267.72 g/mol

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1

InChI Key

ZXKXJHAOUFHNAS-SBSPUUFOSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Solubility

Soluble in DMSO

Synonyms

(-)-Fenfluramine hydrochloride; Fenfluramine l-form HCl; l-Fenfluramine HCl;

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Description

The exact mass of the compound (-)-Fenfluramine hydrochloride is 267.1002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigational Treatment for Dravet Syndrome

Dravet syndrome is a rare and severe form of epilepsy that begins in early childhood. It is often resistant to many available medications. Recent research has focused on the potential of fenfluramine to treat Dravet syndrome.

  • Studies have shown that fenfluramine may be effective in reducing seizure frequency in patients with Dravet syndrome. Source: A randomized, double-blind, placebo-controlled trial of fenfluramine for seizures in Dravet syndrome:
  • Additional research is ongoing to investigate the long-term safety and efficacy of fenfluramine in this patient population. Source: Fenfluramine for Treating Dravet Syndrome: An Evidence Review Group Perspective of a NICE Single Technology Appraisal:

(-)-Fenfluramine hydrochloride, also known as fenfluramine HCl or dexfenfluramine hydrochloride, is the hydrochloride salt of the synthetic amphetamine derivative fenfluramine []. Fenfluramine was originally developed as an appetite suppressant and was part of the infamous Fen-Phen diet drug combination in the 1990s. However, due to severe side effects, it was withdrawn from the market []. Currently, there is renewed interest in fenfluramine for the treatment of Dravet syndrome, a rare and severe form of epilepsy that primarily affects children [].


Molecular Structure Analysis

Fenfluramine hydrochloride has a key structural feature of an amphetamine derivative, characterized by a phenethylamine core with an N-ethyl group and a trifluoromethylphenyl moiety bonded to the alpha carbon []. The presence of the chloride ion (Cl-) comes from the hydrochloride salt form. This structure is believed to be crucial for its interaction with neurotransmitters like serotonin [].


Chemical Reactions Analysis

The specific synthesis of fenfluramine is a proprietary process, but it likely involves a condensation reaction between an appropriately substituted phenylacetic acid derivative and an amine precursor. The decomposition pathway of fenfluramine is not extensively documented in scientific research, but as with most amphetamines, it likely involves breakdown of the core phenethylamine structure under acidic or basic conditions.


Physical And Chemical Properties Analysis

  • Melting Point: 156-159 °C []
  • Boiling Point: Not available (likely decomposes before boiling)
  • Solubility: Soluble in water, ethanol, and chloroform []
  • pKa: Not available

Fenfluramine acts primarily by increasing the release of the neurotransmitter serotonin from neurons in the central nervous system []. It also modulates the serotonin transporter, a protein responsible for reuptake of serotonin by neurons, leading to higher extracellular serotonin levels []. This increase in serotonin is believed to be responsible for its appetite-suppressing effects []. The mechanism by which fenfluramine benefits patients with Dravet syndrome is still under investigation, but it may involve modulation of serotonin and other neurotransmitter systems in the brain [].

  • Reduction of Ketone: The starting material, a ketone, undergoes reduction to form an alcohol using a non-chiral reducing agent.
  • Formation of Tosylate: The alcohol is converted into a tosylate in the presence of tosyl chloride and triethylamine.
  • Final Transformation: The tosylate is then subjected to further reduction to yield fenfluramine, often utilizing sodium borohydride or other alkaline metal borohydrides as reducing agents .

These steps illustrate the complexity involved in synthesizing this compound while minimizing the use of hazardous materials.

(-)-Fenfluramine acts primarily as a serotonin releasing agent. It increases serotonin levels by disrupting vesicular storage and reversing serotonin transporter function . Its mechanism includes:

  • Receptor Interaction: It binds to various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), with its active metabolite norfenfluramine exhibiting higher affinity for these receptors. This interaction is thought to contribute to its appetite-suppressing effects and potential cardiotoxicity .
  • Side Effects: While effective for seizure management, it can lead to adverse effects such as decreased appetite, sedation, and serotonin syndrome in overdose situations .

The synthesis of (-)-Fenfluramine hydrochloride can be achieved through multiple methods, including:

  • Traditional Synthesis: Involves several steps starting from simple precursors and utilizing various reagents like lithium aluminum hydride and Raney nickel catalysts.
  • New Methods: Recent patents describe improved synthesis routes that focus on minimizing toxic byproducts and enhancing yield through alternative reducing agents like sodium borohydride .

These methods highlight ongoing research aimed at optimizing production efficiency while ensuring safety.

(-)-Fenfluramine hydrochloride has several significant applications:

  • Seizure Disorders: Approved for use in treating Dravet syndrome and Lennox-Gastaut syndrome, particularly in patients who do not respond to conventional therapies .
  • Research: Investigated for its potential roles in modulating serotonin pathways in various neurological conditions due to its unique pharmacological profile.

Studies indicate that (-)-Fenfluramine hydrochloride may interact with several cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6) affecting the metabolism of co-administered drugs. For instance:

  • CYP2D6 Inhibition: Co-administration may increase plasma concentrations of drugs metabolized by this enzyme.
  • Induction Effects: It may induce CYP2B6 and CYP3A4, potentially decreasing the effectiveness of other medications metabolized by these pathways .

These interactions necessitate careful monitoring when prescribing fenfluramine alongside other treatments.

Several compounds share structural or functional similarities with (-)-Fenfluramine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DexfenfluramineEnantiomer of fenfluramineMore potent appetite suppressant effects
NorfenfluramineActive metabolite of fenfluramineHigher affinity for serotonin receptors
SibutramineSerotonin-norepinephrine reuptake inhibitorUsed primarily for weight loss
LorcaserinSelective serotonin receptor agonistApproved for obesity management

Unlike these compounds, (-)-Fenfluramine hydrochloride is unique due to its specific application in seizure disorders and its complex interaction profile with multiple serotonin receptors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

267.1002

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7B013935Z2

Other CAS

3616-78-2

Wikipedia

Levofenfluramine hydrochloride

Dates

Modify: 2023-08-15
1: Rodríguez-Muñoz M, Sánchez-Blázquez P, Garzón J. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget. 2018 May 4;9(34):23373-23389. doi: 10.18632/oncotarget.25169. eCollection 2018 May 4. PubMed PMID: 29805740; PubMed Central PMCID: PMC5955088.
2: Knupp KG, Wirrell EC. Treatment Strategies for Dravet Syndrome. CNS Drugs. 2018 Apr;32(4):335-350. doi: 10.1007/s40263-018-0511-y. Review. PubMed PMID: 29594870.
3: McGee M, Whitehead N, Martin J, Collins N. Drug-associated pulmonary arterial hypertension. Clin Toxicol (Phila). 2018 Mar 6:1-9. doi: 10.1080/15563650.2018.1447119. [Epub ahead of print] PubMed PMID: 29508628.
4: MacLean MMR. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series). Pulm Circ. 2018 Apr-Jun;8(2):2045894018759125. doi: 10.1177/2045894018759125. PubMed PMID: 29468941; PubMed Central PMCID: PMC5826007.
5: Maggio N, Shavit Stein E, Segal M. Cannabidiol Regulates Long Term Potentiation Following Status Epilepticus: Mediation by Calcium Stores and Serotonin. Front Mol Neurosci. 2018 Feb 6;11:32. doi: 10.3389/fnmol.2018.00032. eCollection 2018. PubMed PMID: 29467619; PubMed Central PMCID: PMC5808210.
6: Harris AP, Ismail KA, Nunez M, Martopullo I, Lencinas A, Selmin OI, Runyan RB. Trichloroethylene perturbs HNF4a expression and activity in the developing chick heart. Toxicol Lett. 2018 Mar 15;285:113-120. doi: 10.1016/j.toxlet.2017.12.027. Epub 2018 Jan 4. PubMed PMID: 29306027; PubMed Central PMCID: PMC5803365.
7: Rajamannan NM. Fenfluramine-Phentermine is Associated with an Increase in Cellular Proliferation Ex Vivo and In Vitro. J Heart Valve Dis. 2017 Jul;26(4):467-471. PubMed PMID: 29302947.
8: Bernik M, Ramos RT, Hetem LAB, Graeff F. Effect of single doses of pindolol and d-fenfluramine on flumazenil-induced anxiety in panic disorder patients. Behav Brain Res. 2017 Nov 4. pii: S0166-4328(17)30453-9. doi: 10.1016/j.bbr.2017.11.002. [Epub ahead of print] PubMed PMID: 29113874.
9: Younus I, Reddy DS. A resurging boom in new drugs for epilepsy and brain disorders. Expert Rev Clin Pharmacol. 2018 Jan;11(1):27-45. doi: 10.1080/17512433.2018.1386553. Epub 2017 Oct 23. Review. PubMed PMID: 28956955.
10: Lindberg A, Nag S, Schou M, Takano A, Matsumoto J, Amini N, Elmore CS, Farde L, Pike VW, Halldin C. [(11)C]AZ10419096 - a full antagonist PET radioligand for imaging brain 5-HT(1B) receptors. Nucl Med Biol. 2017 Nov;54:34-40. doi: 10.1016/j.nucmedbio.2017.07.007. Epub 2017 Jul 21. PubMed PMID: 28950161.
11: Yang KC, Stepanov V, Martinsson S, Ettrup A, Takano A, Knudsen GM, Halldin C, Farde L, Finnema SJ. Fenfluramine Reduces [11C]Cimbi-36 Binding to the 5-HT2A Receptor in the Nonhuman Primate Brain. Int J Neuropsychopharmacol. 2017 Sep 1;20(9):683-691. doi: 10.1093/ijnp/pyx051. PubMed PMID: 28911007; PubMed Central PMCID: PMC5581490.
12: Dyer O. France to prosecute its drug regulator and Servier in scandal over diabetes drug. BMJ. 2017 Sep 11;358:j4231. doi: 10.1136/bmj.j4231. PubMed PMID: 28893847.
13: Goldberg E, Grau JB, Fortier JH, Salvati E, Levy RJ, Ferrari G. Serotonin and catecholamines in the development and progression of heart valve diseases. Cardiovasc Res. 2017 Jul 1;113(8):849-857. doi: 10.1093/cvr/cvx092. PubMed PMID: 28863437; PubMed Central PMCID: PMC5790145.
14: Hocking S, Dear A, Cowley MA. Current and emerging pharmacotherapies for obesity in Australia. Obes Res Clin Pract. 2017 Sep - Oct;11(5):501-521. doi: 10.1016/j.orcp.2017.07.002. Epub 2017 Aug 14. Review. PubMed PMID: 28818558.
15: Berquist MD 2nd, Thompson NA, Baker LE. Evaluation of training dose in male Sprague-Dawley rats trained to discriminate 4-methylmethcathinone. Psychopharmacology (Berl). 2017 Nov;234(21):3271-3278. doi: 10.1007/s00213-017-4716-4. Epub 2017 Aug 16. PubMed PMID: 28815279; PubMed Central PMCID: PMC5717759.
16: Zaccara G, Schmidt D. Antiepileptic Drugs in Clinical Development: Differentiate or Die? Curr Pharm Des. 2017;23(37):5593-5605. doi: 10.2174/1381612823666170809100524. PubMed PMID: 28799516.
17: Adler DS. Non-functional tricuspid valve disease. Ann Cardiothorac Surg. 2017 May;6(3):204-213. doi: 10.21037/acs.2017.04.04. Review. PubMed PMID: 28706863; PubMed Central PMCID: PMC5494423.
18: Schoonjans AS, Marchau F, Paelinck BP, Lagae L, Gammaitoni A, Pringsheim M, Keane MG, Ceulemans B. Cardiovascular safety of low-dose fenfluramine in Dravet syndrome: a review of its benefit-risk profile in a new patient population. Curr Med Res Opin. 2017 Oct;33(10):1773-1781. doi: 10.1080/03007995.2017.1355781. Epub 2017 Jul 31. Review. PubMed PMID: 28704161.
19: Jørgensen LM, Weikop P, Svarer C, Feng L, Keller SH, Knudsen GM. Cerebral serotonin release correlates with [(11)C]AZ10419369 PET measures of 5-HT(1B) receptor binding in the pig brain. J Cereb Blood Flow Metab. 2017 Jan 1:271678X17719390. doi: 10.1177/0271678X17719390. [Epub ahead of print] PubMed PMID: 28685616.
20: Nau JY. Miscellanées sexuelles, hypertensives et cinématographiques. Rev Med Suisse. 2016 Sep 21;12(531):1590-1591. French. PubMed PMID: 28678460.

Explore Compound Types